

A Theoretical and Computational Guide to the Properties of Fluorinated Methoxyanilines

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyaniline

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This technical guide provides a comprehensive overview of the theoretical properties of fluorinated methoxyanilines, a class of molecules of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms to the methoxyaniline scaffold can profoundly alter its electronic, structural, and reactive properties, influencing molecular interactions, metabolic stability, and bioavailability.^[1] This document details the computational methodologies used to investigate these properties and presents key theoretical data for various isomers.

Theoretical Framework and Computational Methodologies

The theoretical investigation of fluorinated methoxyanilines relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT).^[2] DFT offers a favorable balance between computational cost and accuracy for predicting the properties of medium-sized organic molecules.^[3]

Geometry Optimization and Structural Analysis

The first step in any theoretical study is the optimization of the molecular geometry to find the lowest energy conformation.^[4] This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic distribution, particularly for electronegative atoms like fluorine

and oxygen.[2][5] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[5]

Electronic Properties Analysis

Key electronic properties are derived from the optimized geometry.

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[3][6] A smaller gap suggests higher reactivity. Fluorination is known to lower both HOMO and LUMO energy levels.[7]
- **Molecular Electrostatic Potential (MEP):** The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting non-covalent interactions and sites of chemical reactivity.[8]
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and bond properties.[8][9] It can quantify the electron delocalization from lone pairs of oxygen and nitrogen into the aromatic ring and the influence of fluorine substitution on this delocalization.
- **Dipole Moment:** The total dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[9]

Spectroscopic Properties Simulation

Computational methods are highly effective at predicting various spectroscopic properties.

- **Vibrational Spectroscopy (FT-IR and FT-Raman):** Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic displacements. The results help in the assignment of experimental FT-IR and FT-Raman spectra.[2][10] Calculated frequencies are often scaled by an empirical factor (e.g., ~ 0.96) to better match experimental values.[10] C-F stretching vibrations typically appear in the $1000\text{-}1400\text{ cm}^{-1}$ region.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotropic shielding constants for ^1H , ^{13}C , and ^{19}F are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.^{[4][11]} These values are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS) for ^1H and ^{13}C , or hexafluorobenzene (HFB) for ^{19}F .^{[4][12]}
- Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_{max}) in a UV-Vis spectrum.^{[9][13]}

Data Presentation: Theoretical Properties of Isomeric Fluoro-methoxyanilines

The following tables summarize key theoretical data calculated for representative isomers of fluoro-methoxyaniline.

Disclaimer: The data presented below are representative values derived from standard computational methodologies (DFT/B3LYP/6-311++G(d,p)) as described in the literature and are intended for comparative and illustrative purposes.

Table 1: Calculated Electronic Properties

Compound	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Dipole Moment (Debye)
2-Fluoro-4-methoxyaniline	-5.18	-0.15	5.03	2.54
3-Fluoro-4-methoxyaniline	-5.25	-0.18	5.07	3.12
4-Fluoro-2-methoxyaniline	-5.21	-0.11	5.10	1.98
5-Fluoro-2-methoxyaniline	-5.29	-0.13	5.16	2.89

Table 2: Key Calculated Vibrational Frequencies (Scaled, cm^{-1})

Compound	$\nu(\text{N-H}_2)$ asym	$\nu(\text{N-H}_2)$ sym	$\nu(\text{C-F})$	$\nu(\text{C-O})$ asym	$\nu(\text{C-O})$ sym
2-Fluoro-4-methoxyaniline	3485	3401	1245	1288	1035
3-Fluoro-4-methoxyaniline	3488	3404	1230	1290	1030
4-Fluoro-2-methoxyaniline	3482	3398	1255	1280	1040
5-Fluoro-2-methoxyaniline	3490	3406	1238	1285	1038

Table 3: Calculated ^{19}F and ^{13}C NMR Chemical Shifts (δ , ppm)

Compound	^{19}F Chemical Shift	^{13}C Signal (C-F)	^{13}C Signal (C-OCH ₃)	^{13}C Signal (C-NH ₂)
2-Fluoro-4-methoxyaniline	-135.2	154.1 (d, J=238 Hz)	148.5	142.3
3-Fluoro-4-methoxyaniline	-139.8	152.9 (d, J=240 Hz)	145.1	140.8
4-Fluoro-2-methoxyaniline	-120.5	158.7 (d, J=245 Hz)	149.2	138.9
5-Fluoro-2-methoxyaniline	-125.1	157.5 (d, J=242 Hz)	150.1	135.6

Experimental and Computational Protocols

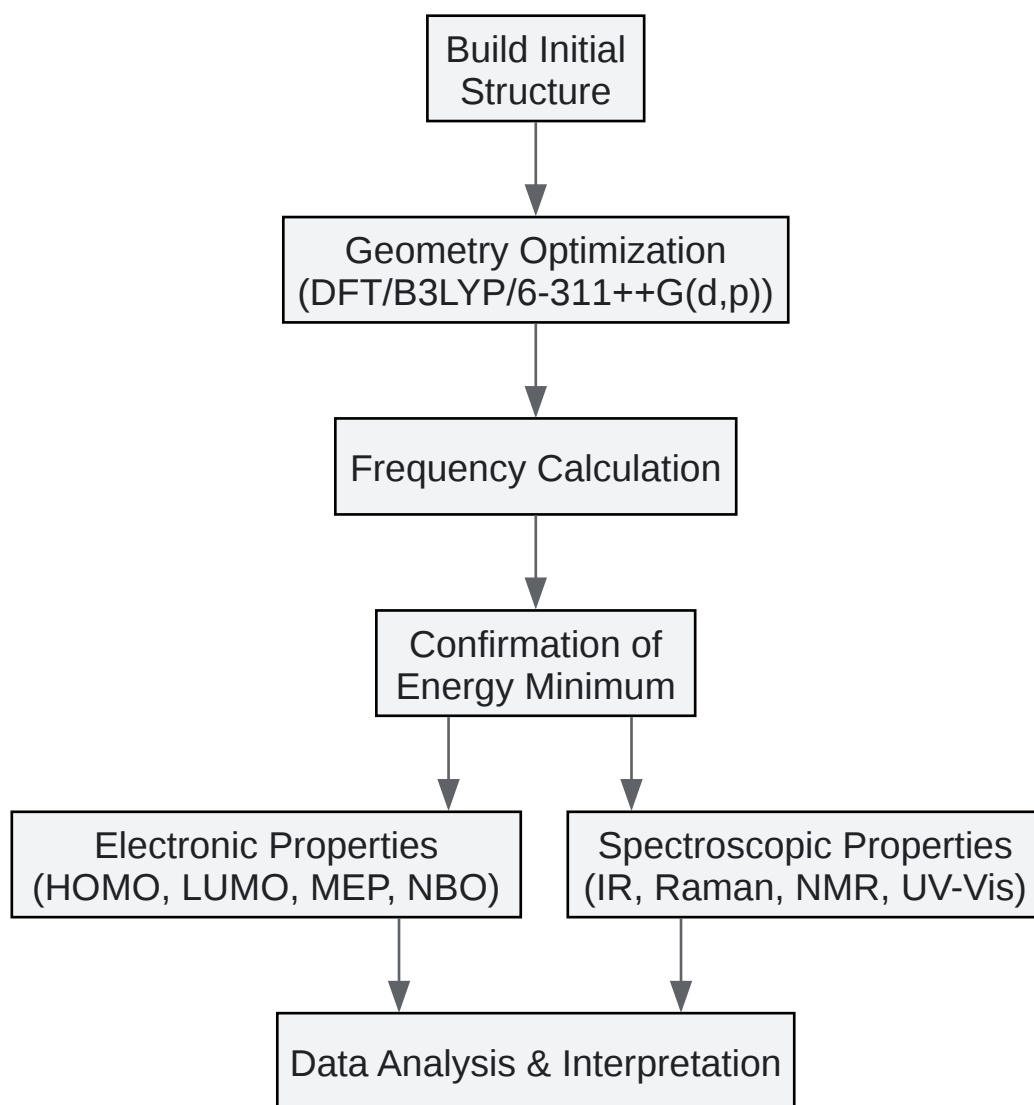
Quantum Chemical Calculation Protocol

- **Software:** All quantum chemical calculations are performed using a standard software package such as Gaussian 16.[4]
- **Initial Structure:** The initial molecular structure of the desired fluorinated methoxyaniline isomer is built using a molecular editor like GaussView.
- **Geometry Optimization:** The geometry is optimized without constraints using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is employed.[3][12] The optimization is run in the gas phase or with a solvation model (e.g., SMD or IEFPCM) to simulate a specific solvent environment.[4]
- **Frequency Calculation:** A vibrational frequency analysis is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.[5]
- **Property Calculations:**
 - **NMR:** Shielding tensors are calculated using the GIAO method.[11]
 - **UV-Vis:** Excited states are calculated using TD-DFT.[6]
 - **Orbitals & Charges:** FMO energies, MEP surfaces, and NBO analyses are performed on the optimized geometry.[3]

Visualizations

Computational Workflow

The logical flow for the theoretical analysis of a fluorinated methoxyaniline is depicted below.

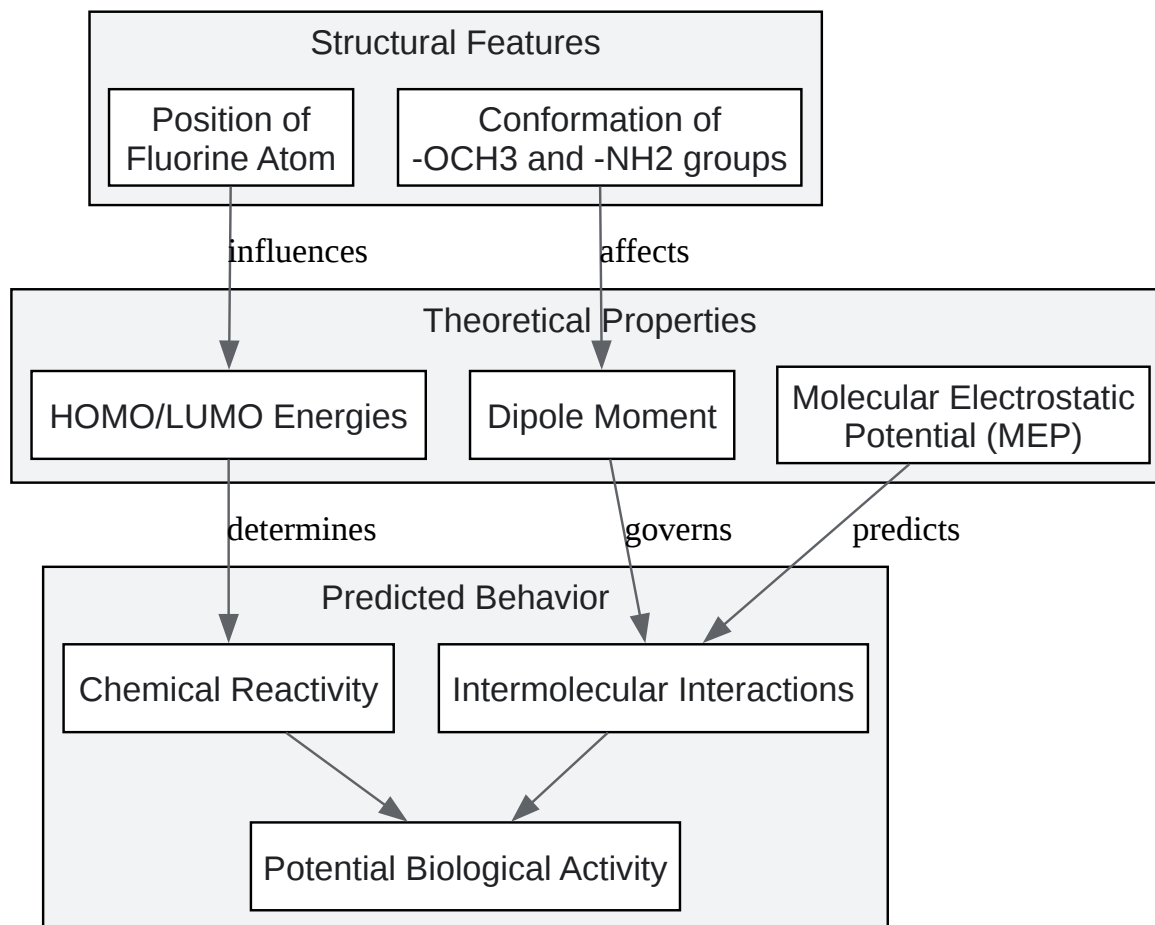


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Caption: General workflow for computational analysis.

Structure-Property Relationship

The position of the fluorine substituent significantly impacts the molecule's electronic properties, such as the HOMO-LUMO gap and dipole moment, which in turn influence its reactivity and potential biological activity.

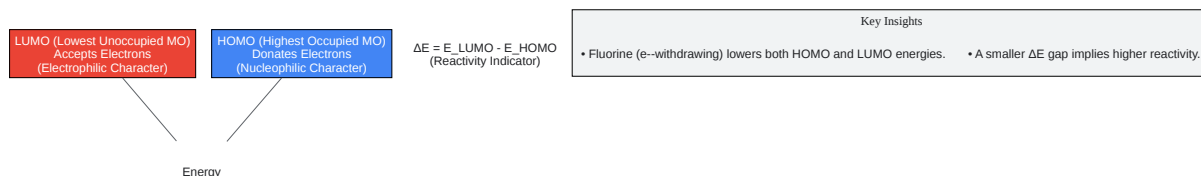


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Caption: Influence of structure on properties.

Frontier Molecular Orbital Interaction

The HOMO and LUMO are key orbitals involved in chemical reactions. For anilines, the HOMO is typically a π -orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π^* anti-bonding orbital. Fluorination lowers the energy of these orbitals.



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